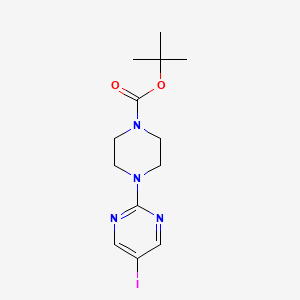

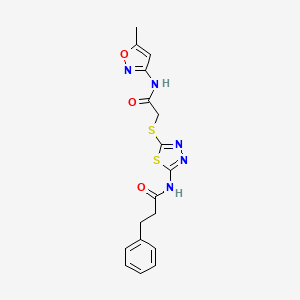

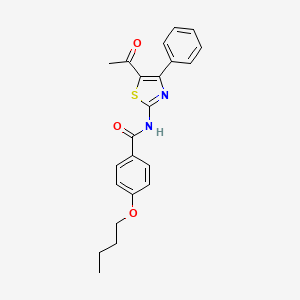

![molecular formula C21H19F2N3O B2633904 (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035021-84-0](/img/structure/B2633904.png)

(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H19F2N3O and its molecular weight is 367.4. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of compounds structurally related to (E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is in the synthesis of antimicrobial agents. For instance, a study elaborates on the synthesis of related compounds and their demonstrated antimicrobial action. The study benchmarks these compounds against traditional antibiotics like Chloramphenicol and Amphotericin B, noting their significant antibacterial and antifungal properties. The spectroscopic properties of these Schlenter products were also found noteworthy for further investigation (Ch, 2022).

Palladium-Catalyzed Carbonylative Synthesis

Another application is seen in the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones and benzimidazothiazoles. This process involves a multicomponent palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process, leading to the production of various derivatives with potential applications in medicinal chemistry and organic synthesis. Such processes are significant for the development of new pharmacologically active molecules or materials with unique properties (Mancuso et al., 2017); (Veltri et al., 2016).

Synthesis of Spiroxindole and Thiazolo Pyrrolidine Benzimidazole Derivatives

Moreover, the compound's framework is useful in synthesizing spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives. These derivatives are synthesized via a 1,3-dipolar cycloaddition reaction, indicating the compound's versatility in contributing to diverse chemical reactions to create bioactive molecules (Poomathi et al., 2015).

Coordination Behaviour in Metal Complexes

The structural motifs related to this compound also show interesting coordination behavior in metal complexes, which can lead to potential applications in catalysis or material science. For instance, a study focusing on rhenium(I) complexes with benzimidazolidines and their derivatives underlines the compound's utility in forming complexes with unusual synthetic routes and intriguing coordination behavior (Habarurema et al., 2020).

Anticancer Activity

The related benzimidazole derivatives have been investigated for their anticancer activity. A study reports the design, synthesis, and biological evaluation of bis-benzimidazole derivatives, highlighting their notable anticancer activity against a panel of cancer cell lines. This signifies the potential of these compounds in developing new therapeutic agents (Rashid, 2020).

properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O/c1-14-24-19-4-2-3-5-20(19)26(14)17-10-11-25(13-17)21(27)9-6-15-12-16(22)7-8-18(15)23/h2-9,12,17H,10-11,13H2,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBTPHGKHICMH-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,5-difluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

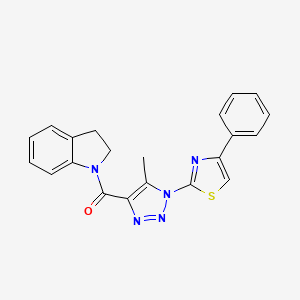

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)

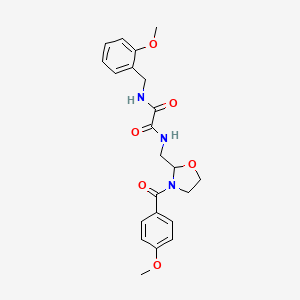

![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)

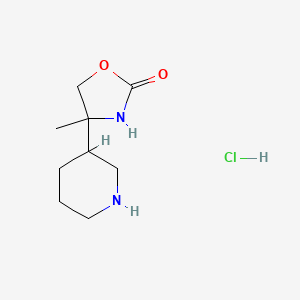

![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)

![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)